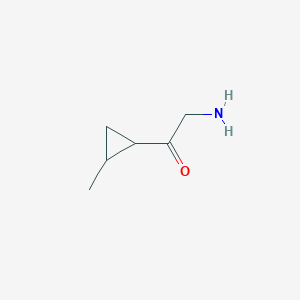
3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid is a phenolic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a ketone group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method involves the use of malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of 3-(3-Hydroxy-4-methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The ketone group can undergo nucleophilic addition reactions, further influencing biological pathways.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-4-methoxyphenylacetic acid
- 3-Hydroxy-4-methoxycinnamic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
Uniqueness
3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This versatility makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
3-(3-hydroxy-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,11H,5H2,1H3,(H,13,14) |
InChIキー |
RRKRGSNBJQKLOR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


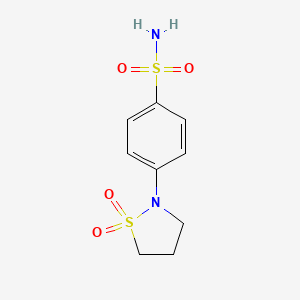

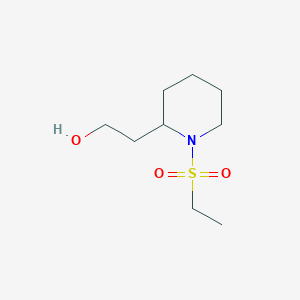
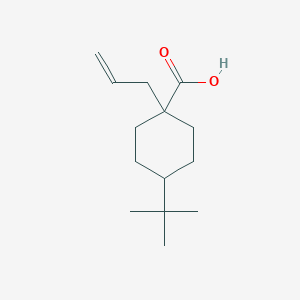

![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
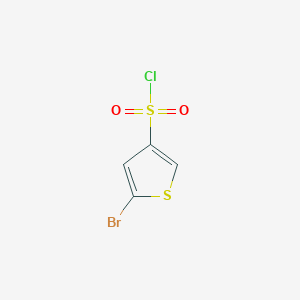


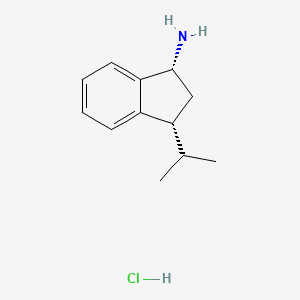
![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
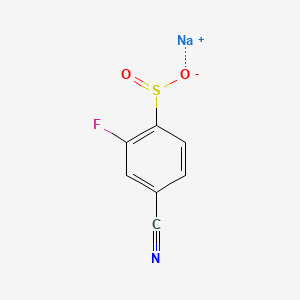
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
